Tert-butyl 4-carbamoyl-3-nitrobenzoate
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Overview
Description
Tert-butyl 4-carbamoyl-3-nitrobenzoate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C12H15N2O4, and it is characterized by the presence of a nitro group, an aminocarbonyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-carbamoyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4-(aminocarbonyl)benzoic acid, followed by esterification with 1,1-dimethylethanol. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and acidic catalysts for esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamoyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(aminocarbonyl)-3-nitrobenzoic acid and 1,1-dimethylethanol.
Scientific Research Applications
Tert-butyl 4-carbamoyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-carbamoyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminocarbonyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can be hydrolyzed, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminocarbonyl)-3-nitrobenzoic acid: Similar structure but lacks the ester group.
1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate: Formed by the reduction of the nitro group.
4-(aminocarbonyl)-3-nitrobenzyl alcohol: Contains a hydroxyl group instead of the ester group.
Uniqueness
Tert-butyl 4-carbamoyl-3-nitrobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its ester group allows for easy derivatization, while the nitro and aminocarbonyl groups offer reactive sites for further chemical transformations.
Properties
Molecular Formula |
C12H14N2O5 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-3-nitrobenzoate |
InChI |
InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)7-4-5-8(10(13)15)9(6-7)14(17)18/h4-6H,1-3H3,(H2,13,15) |
InChI Key |
BDZIPQZJZFEQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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